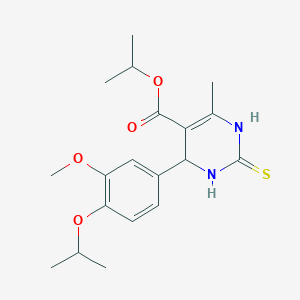![molecular formula C23H27ClN2O3S B286205 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B286205.png)
2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the acetamide family and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant effects. It has also been studied for its potential use in the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the specific effects of these enzymes on biological processes. However, one limitation of using this compound is its potential toxicity. It is important for researchers to use appropriate safety measures when working with this compound.
Zukünftige Richtungen
There are many future directions for research on 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide. One area of interest is its potential use in the treatment of cancer. Researchers are studying the compound's ability to inhibit the growth of cancer cells and to enhance the effectiveness of chemotherapy drugs. Other areas of interest include the compound's potential use in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease, and its potential use as a pain reliever.
Synthesemethoden
The synthesis of 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide involves the reaction between 2-(1-cyclohexen-1-yl)ethylamine and 2-(4-chlorobenzylsulfonyl)aniline in the presence of acetic anhydride. This reaction produces the desired compound as a white solid with a melting point of 142-144°C.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
Molekularformel |
C23H27ClN2O3S |
|---|---|
Molekulargewicht |
447 g/mol |
IUPAC-Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H27ClN2O3S/c24-21-13-11-20(12-14-21)17-26(30(28,29)22-9-5-2-6-10-22)18-23(27)25-16-15-19-7-3-1-4-8-19/h2,5-7,9-14H,1,3-4,8,15-18H2,(H,25,27) |
InChI-Schlüssel |
PJPDQXSGZWQBTN-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(=CC1)CCNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-{[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B286122.png)
![N-[1-(4-ethyl-5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide](/img/structure/B286123.png)
![N-[1-(5-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide](/img/structure/B286124.png)
![N-[1-(4-ethyl-5-{[2-(mesitylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-fluorobenzamide](/img/structure/B286125.png)
![2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B286127.png)
![N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B286128.png)
![2-fluoro-N-[(5-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B286129.png)
![2,4-dichloro-N-({4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B286131.png)
![N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B286132.png)
![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286135.png)



